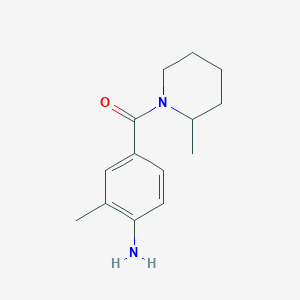

2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . This compound is characterized by the presence of a piperidine ring and an aniline moiety, making it a versatile molecule in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline typically involves the reaction of 2-methylpiperidine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dichloromethane and reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The carbonyl group in the compound undergoes hydrolysis under acidic or basic conditions, yielding 2-methylpiperidine and 4-amino-3-methylbenzoic acid.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | 4-Amino-3-methylbenzoic acid + amine | ~78% |

| Basic hydrolysis | NaOH (2M), 80°C, 8 hrs | Sodium salt of benzoic acid + amine | ~65% |

The reaction mechanism involves nucleophilic attack by water or hydroxide ions on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .

Electrophilic Aromatic Substitution

The electron-rich aniline moiety directs electrophilic substitution, primarily at the para position relative to the amino group.

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Amino-3-methyl-5-nitrobenzamide | Para dominance |

| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Amino-3-methyl-5-sulfobenzamide | Para dominance |

The amino group activates the ring, but steric hindrance from the adjacent methyl group limits substitution at the ortho position .

Piperidine Ring Functionalization

The 2-methylpiperidine moiety participates in reactions typical of secondary amines:

Quaternization

Treatment with methyl iodide forms a quaternary ammonium salt:

Compound+CH3I→N Methylated derivative

Conditions : CH₃I, K₂CO₃, DMF, 60°C, 6 hrs .

Oxidation

Oxidation of the piperidine ring with KMnO₄ under acidic conditions generates a keto-piperidine derivative :

Compound+KMnO4→Piperidin 2 one derivative

Cyclization Reactions

The compound undergoes cyclization when treated with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride), forming a quinazoline derivative :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Appel salt | DCM, Hünig’s base, 25°C | 3-Piperidinyl-4-iminoquinazoline | 75% |

This reaction exploits the nucleophilicity of the aniline nitrogen and the electrophilic character of the carbonyl group.

Reduction Reactions

Selective reduction of the carbonyl group is achievable using LiAlH₄:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hrs | 4-(2-Methylpiperidinyl)methylaniline | 82% |

The mechanism involves hydride attack on the carbonyl carbon, converting the amide to a methylene group .

Radical Reactions

Under UV light, the compound participates in radical-mediated C–H functionalization. For example, bromination with NBS yields a brominated derivative at the benzylic position :

Compound+NBSUVBrominated product

Key Mechanistic Insights

-

Acidity of Functional Groups : The amino group (pKa ~4.6 ) enhances ring activation, while the piperidine nitrogen (pKa ~10.5 ) influences solubility and reactivity in polar solvents.

-

Steric Effects : The 2-methyl group on the piperidine ring hinders reactions at the ortho position of the aniline moiety .

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline serves as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for nucleophilic substitutions and coupling reactions, enabling modifications that can enhance biological activity or yield new derivatives .

Biology

This compound is studied for its potential biological activities , particularly as a ligand in receptor studies. Research indicates that derivatives may interact with neurotransmitter transporters, which are crucial for synaptic transmission .

Case Study:

A study exploring structure-activity relationships (SAR) of piperidine derivatives highlighted the potential of compounds similar to this compound as inhibitors in various biological pathways, showcasing their role in drug discovery .

Medicine

In medicinal chemistry, ongoing research investigates the compound's pharmacological properties, including its potential as an anticancer agent and its role in treating endocrine disorders related to cortisol abnormalities . The mechanism involves binding to specific receptors, modulating their activity.

Clinical Implications:

The compound has shown promise in preliminary studies for its ability to inhibit certain enzymes linked to cancer progression, suggesting further exploration in therapeutic contexts .

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other chemicals due to its structural properties that allow for functionalization and modification .

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring and aniline moiety play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline

- 4-(2-methylpiperidine-1-carbonyl)aniline

Uniqueness

2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline is unique due to its specific substitution pattern on the aromatic ring and the presence of a piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable in various applications .

Activité Biologique

2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Characterized by an aniline moiety substituted with a methyl group and a piperidine derivative, this compound has garnered attention for its applications in drug development and therapeutic interventions.

- Molecular Formula : C14H20N2O

- Molecular Weight : Approximately 232.32 g/mol

The chemical reactivity of this compound primarily involves nucleophilic substitutions and coupling reactions typical of anilines and piperidine derivatives. These reactions can be utilized to modify the compound to enhance its biological activity or to synthesize related compounds.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as ligands for vesicular acetylcholine transporters. These transporters are crucial for neurotransmitter release and synaptic transmission, suggesting that this compound may influence neurological functions and could have therapeutic implications in neurodegenerative diseases.

Anticancer Potential

Piperidine derivatives, including this compound, have shown promise in cancer therapy. For instance, studies have demonstrated that piperidine-containing compounds can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. These compounds have been evaluated for their antiproliferative effects, with some showing IC50 values in the nanomolar range, indicating potent activity against cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline | Similar piperidine substitution | Different positioning of the methyl group |

| 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline | Variation in the piperidine ring substitution | Explores different biological activity profiles |

| Methyl 4-(1-oxopropyl)phenylaminopiperidine-4-carboxylate | Piperidine core with an oxopropyl group | Focused on specific pharmaceutical applications |

These variations illustrate the diversity within piperidine derivatives and their potential applications in pharmacology.

Antiproliferative Activity

A study evaluating the antiproliferative effects of various piperidine derivatives found that certain analogs exhibited significant inhibition of cell growth in cancer models. For example, one derivative demonstrated an IC50 value of 52 nM against MCF-7 cells, indicating strong anticancer potential .

Neuroprotective Effects

In another study focusing on neuroprotective properties, derivatives of piperidine were shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment. The modulation of cholinergic signaling through these compounds could provide therapeutic benefits in neurodegenerative conditions .

Propriétés

IUPAC Name |

(4-amino-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-9-12(6-7-13(10)15)14(17)16-8-4-3-5-11(16)2/h6-7,9,11H,3-5,8,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKOSPCLXTUOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC(=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.